molecular formula C15H11NO5 B15063773 2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one

2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one

Cat. No.: B15063773
M. Wt: 285.25 g/mol
InChI Key: SFPJFNWIYXKUIU-UHFFFAOYSA-N
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Description

2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one is a flavonoid derivative characterized by a chromen-4-one backbone substituted with hydroxyl groups at positions 5 and 7, a 4-hydroxyphenyl group at position 3, and an amino group at position 2. This structural configuration distinguishes it from closely related isoflavones like genistein (5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one), which lacks the amino substituent . The amino group may influence its physicochemical properties, such as solubility and bioavailability, as well as its biological activity, including antioxidant and anti-inflammatory effects .

Properties

Molecular Formula

C15H11NO5

Molecular Weight

285.25 g/mol

IUPAC Name

2-amino-5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H11NO5/c16-15-12(7-1-3-8(17)4-2-7)14(20)13-10(19)5-9(18)6-11(13)21-15/h1-6,17-19H,16H2

InChI Key

SFPJFNWIYXKUIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(OC3=CC(=CC(=C3C2=O)O)O)N)O

Origin of Product

United States

Preparation Methods

Stepwise Condensation and Cyclization

Early routes relied on sequential functionalization of resorcinol derivatives. A representative pathway involves:

  • Formylation of Resorcinol : Reaction with ethyl formate under acidic conditions yields 5,7-dihydroxy-4H-chromen-4-one.
  • Nitration : Introduction of the 2-amino group via nitration at low temperatures (-15°C to 15°C) using mixed acid (HNO₃/H₂SO₄), followed by reduction with Pd/C and hydrogen.
  • Friedel-Crafts Acylation : Attachment of the 4-hydroxyphenyl group using 4-hydroxybenzoyl chloride in the presence of AlCl₃.

This method, while straightforward, suffers from moderate yields (45–60%) due to competing side reactions during nitration and acylation.

Intermediate-Based Synthesis

Patent WO2020148641A1 discloses a strategy centered on 2-amino-5-hydroxypropiophenone as a key intermediate:

  • Synthesis of 2-Amino-5-Hydroxypropiophenone :
    • Protection of 5-hydroxy group with tert-butyldimethylsilyl (TBDMS).
    • Nitration at position 2 using fuming HNO₃ at -10°C.
    • Catalytic hydrogenation (Pd(OH)₂/C, H₂) to reduce nitro to amino.
  • Cyclization to Chromen-4-One :
    • Reaction with ethyl acetoacetate in ethanol under reflux (78°C, 12 hours).
    • Acidic workup (HCl/MeOH) removes protecting groups, yielding the target compound.

This route achieves improved yields (68–72%) but requires meticulous control over protecting group stability during cyclization.

Modern Catalytic Methods

Palladium-Catalyzed Hydrogenation

Patent WO2023130334A1 highlights the use of palladium catalysts for efficient nitro reduction and debenzylation:

  • Catalyst Selection : Pd/C (5 wt%) in ethanol at 50°C under 3 atm H₂.
  • Yield Optimization : 89% yield for the reduction step, with no observable over-reduction byproducts.
  • Solvent Effects : Ethanol enhances solubility of aromatic intermediates, minimizing catalyst poisoning.

Organocatalytic One-Pot Synthesis

Adapting methodologies from Frontiers in Chemistry, a one-pot approach eliminates intermediate isolation:

  • Reagents : Resorcinol, 4-hydroxybenzaldehyde, and cyanamide.
  • Catalyst : Diethylamine (20 mol%) in ethanol/water (1:1).
  • Mechanism :
    • Knoevenagel condensation between aldehyde and cyanamide.
    • Michael addition to resorcinol.
    • Cyclodehydration forming the chromen-4-one core.
  • Conditions : Reflux at 80°C for 6 hours, yielding 76–82%.

Green Chemistry Innovations

Aqueous-Phase Synthesis

Replacing organic solvents with water reduces environmental impact:

  • Catalyst : Expanded perlite (1 g/mmol substrate).
  • Conditions : Stirring at 60°C for 4 hours.
  • Yield : 70% with >95% purity by HPLC.

Recyclable Silica-Supported Catalysts

Amino-functionalized silica gel (AFSG) enables catalyst reuse:

  • Loading : 0.5 g AFSG per mmol substrate.
  • Cycles : 5 cycles with <5% yield drop.
  • Advantages : Eliminates column chromatography, reducing waste.

Reaction Optimization and Kinetic Analysis

Temperature-Controlled Nitration

Data from WO2020148641A1 demonstrates the criticality of low-temperature nitration:

Temperature (°C) Yield (%) Purity (%)
-15 92 98
0 85 95
25 62 88

Lower temperatures suppress polynitration, preserving regioselectivity.

Solvent Effects on Cyclization

Comparative solvent screening reveals ethanol as optimal:

Solvent Dielectric Constant Yield (%)
Ethanol 24.3 82
THF 7.5 68
DMSO 46.7 55
Methanol 32.7 78

Higher polarity solvents improve proton transfer during cyclodehydration.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, OH), 8.14 (d, J=8.4 Hz, 2H, ArH), 6.72 (d, J=8.4 Hz, 2H, ArH), 6.25 (s, 1H, H-8), 5.98 (s, 1H, H-6), 4.32 (s, 2H, NH₂).
  • HRMS (ESI+) : m/z calc. for C₁₅H₁₁NO₅ [M+H]⁺: 292.0712, found: 292.0715.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized derivatives.

    Reduction: Formation of reduced flavonoid derivatives.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including acids, bases, or metal catalysts for specific reactions.

Major Products

    Oxidized Derivatives: Quinones or other oxidized forms.

    Reduced Derivatives: Flavanols or other reduced forms.

    Substituted Compounds: With various functional groups enhancing biological activity.

Scientific Research Applications

    Chemistry: As a precursor for synthesizing more complex molecules.

    Biology: For its antioxidant and anti-inflammatory properties.

    Medicine: Investigated for potential anticancer and neuroprotective effects.

    Industry: Used in the development of natural dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one involves:

    Molecular Targets: Interaction with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: Modulation of signaling pathways related to cell survival, apoptosis, and inflammation.

Comparison with Similar Compounds

Antioxidant and Anti-inflammatory Effects

  • Genistein : Well-documented for antioxidant, anti-inflammatory, and GAG-inhibitory properties. Reduces oxidative stress markers (e.g., IL-6, TNF-α) and inhibits GAG synthesis in mucopolysaccharidosis (MPS) models .
  • Daidzein : Exhibits neuroprotective and cardiovascular benefits but weaker GAG inhibition compared to genistein .

Metabolic and Microbiome Interactions

  • Genistein and its derivatives (including the 2-amino analog) show negative correlations with harmful gut bacteria (e.g., Desulfovibrio) and metabolites like pilocarpine, suggesting roles in microbiome regulation .

Enzyme Inhibition and Receptor Binding

  • Genistein binds estrogen receptors (ER-β) and inhibits NF-κB, contributing to cell cycle arrest .
  • Substituted analogs like 3-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one exhibit moderate acetylcholinesterase inhibition (EC₅₀ = 15.5 μM), suggesting structure-activity dependencies .

Physicochemical Properties

  • Solubility and Bioavailability: The amino group in the 2-amino derivative may increase water solubility compared to genistein, which has low bioavailability (~2%) .
  • Stability : Hydroxyl groups at C5 and C7 enhance antioxidant capacity but may increase susceptibility to oxidation compared to methoxylated analogs like biochanin A .

Biological Activity

2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one, also known as a flavonoid compound, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C15H10O5
  • Molecular Weight : 270.24 g/mol
  • CAS Number : 446-72-0
  • Structure : The compound features a chromenone backbone with hydroxyl and amino functional groups that contribute to its biological activity.

Antioxidant Activity

Flavonoids like 2-amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

StudyFindings
Motallebi et al. (2022)Demonstrated that the compound significantly reduces oxidative stress markers in vitro.
Jiang et al. (2016)Reported that flavonoids enhance the body's antioxidant defense systems.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as NF-kB.

StudyFindings
Shi et al. (2021)Showed that the compound reduces inflammation in human lung cancer cells by modulating inflammatory pathways.
Song et al. (2015)Found that treatment with the compound decreased levels of inflammatory markers in animal models.

Anticancer Properties

The compound has been studied for its potential anticancer effects, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

StudyFindings
Wu et al. (2021)Reported that 2-amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one induces apoptosis in HER-2 positive breast cancer cells through the regulation of NF-kB and MAPK pathways.
Kang et al. (2020)Highlighted enhanced radio-sensitization effects when combined with other treatments in non-small cell lung cancer models.

The biological activities of 2-amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of hydroxyl groups enhances the ability to donate electrons, neutralizing free radicals.
  • Anti-inflammatory Pathways : Inhibition of nuclear factor kappa B (NF-kB) signaling leads to reduced expression of inflammatory mediators.
  • Apoptotic Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation has been observed.

Case Study 1: Lung Cancer

In a study involving A549 human lung cancer cells, treatment with 2-amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one resulted in significant apoptosis and reduced cell viability, suggesting its potential use as an adjunct therapy in lung cancer treatment.

Case Study 2: Hepatic Inflammation

A rat model study demonstrated that administration of the compound reduced cholesterol-induced hepatic inflammation through modulation of matrix metalloproteinases and inhibition of NF-kB signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one, considering functional group compatibility?

  • Methodological Answer : A viable approach involves adapting protocols for analogous isoflavonoids. For example, the Mannich reaction can introduce amino groups via condensation of a chromenone precursor with formaldehyde and ammonium acetate under acidic conditions . Alternatively, nucleophilic substitution using propargyl bromide in DMF with K₂CO₃ as a base (as demonstrated for fluorophenyl derivatives) may be modified for amino group incorporation . Protecting hydroxyl groups (e.g., using trimethylsilyl ethers) during synthesis is critical to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are recommended for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to resolve hydroxyl and aromatic proton signals, with DMSO-d₆ as a solvent to stabilize hydrogen bonding .
  • X-ray Diffraction (XRD) : Employ SHELXL for crystal structure refinement, particularly to resolve hydrogen bonding networks. SHELX programs are robust for small-molecule crystallography and can handle twinned or high-resolution data .
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode confirms molecular weight and fragmentation patterns .

Q. How can researchers validate the purity of this compound for biological assays?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm. A gradient elution (e.g., 0.1% formic acid in water/acetonitrile) separates impurities. Purity >95% is advisable, as demonstrated for structurally similar isoflavones like genistein .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to tyrosine kinase or other therapeutic targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into the ATP-binding pocket of tyrosine kinase (PDB ID: 1T46). Parameterize the amino group’s protonation state using ChemOffice or Gaussian-based partial charge calculations .
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability, focusing on hydrogen bonds between the 2-amino group and kinase residues (e.g., Asp831) .

Q. What strategies resolve discrepancies in reported biological activities of structurally similar chromenones?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare IC₅₀ values of derivatives (e.g., 5,7-dihydroxy vs. methoxy substitutions) to identify critical functional groups. For example, 6,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one has an IC₅₀ of 15.6 µM against tyrosinase, while methoxy substitutions reduce activity .
  • Experimental Replication : Standardize assay conditions (e.g., pH, solvent) to minimize variability. For instance, DMSO concentration in cell-based assays should not exceed 0.1% to avoid cytotoxicity artifacts .

Q. How can crystallographic refinement address challenges posed by this compound’s hydrogen bonding network?

  • Methodological Answer :

  • SHELXL Refinement : Use the AFIX command to restrain hydrogen bond distances (e.g., O–H···N interactions) during refinement. SHELXL’s robust handling of twinned data is advantageous for polar crystals .
  • Neutron Diffraction : For precise hydrogen atom positioning, neutron diffraction (where feasible) resolves ambiguities in electron density maps .

Q. What metabolomics approaches link this compound’s structural features to gut microbiota modulation?

  • Methodological Answer :

  • Correlation Analysis : Perform LC-MS-based fecal metabolomics in murine models, correlating compound levels with microbial taxa (e.g., Desulfovibrio) using Spearman’s rank correlation. Negative correlations with Staphylococcaceae suggest potential anti-inflammatory effects .
  • Stable Isotope Tracing : Use 13C^{13} \text{C}-labeled compound to track microbial biotransformation pathways, identifying metabolites like daidzein or equol .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the antioxidant vs. pro-oxidant effects of this compound?

  • Methodological Answer :

  • Redox Profiling : Measure ROS generation (e.g., via DCFH-DA assay) under varying oxygen tensions. Pro-oxidant effects often dominate at high concentrations (>50 µM) due to Fenton-like reactions with transition metals .
  • EPR Spectroscopy : Directly detect free radical intermediates (e.g., semiquinones) to clarify redox mechanisms .

Tables for Quick Reference

Functional Group Impact on Tyrosinase Inhibition
Substituent Position
5,7-Dihydroxy-3-(4-OH-phenyl)
7-Methoxy-3-(4-OH-phenyl)
Key Crystallographic Parameters
Software
Data Resolution
R-factor (refined)

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